molecular formula C17H16N4O4 B2596365 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034550-76-8

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2596365
CAS No.: 2034550-76-8
M. Wt: 340.339
InChI Key: VHWLQRALLJLSNL-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridinone moiety, and a phenoxypropanamide structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyridinone moiety: The 2-oxo-1,2-dihydropyridin-3-yl group can be synthesized via a condensation reaction involving suitable precursors such as pyridine derivatives and carbonyl compounds.

    Coupling with phenoxypropanamide: The final step involves the coupling of the oxadiazole and pyridinone intermediates with 2-phenoxypropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N-((2-oxo-1,2-dihydropyridin-3-yl)methyl)acetamide: Shares the pyridinone moiety but lacks the oxadiazole and phenoxypropanamide groups.

    2-Phenoxy-N-(pyridin-3-ylmethyl)acetamide: Contains the phenoxypropanamide structure but differs in the other functional groups.

Uniqueness

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is unique due to its combination of the oxadiazole ring, pyridinone moiety, and phenoxypropanamide structure. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(24-12-6-3-2-4-7-12)16(22)19-10-14-20-15(21-25-14)13-8-5-9-18-17(13)23/h2-9,11H,10H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWLQRALLJLSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=CNC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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